(R)-2-Amino-2-cyclobutylacetic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-cyclobutylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENWFNLDOYYFB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652372 | |
| Record name | (2R)-Amino(cyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-10-5 | |
| Record name | Cyclobutaneacetic acid, α-amino-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-Amino(cyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cycloaddition of Enamines to Electrophilic Olefins
One of the principal methods for synthesizing (R)-2-Amino-2-cyclobutylacetic acid is through the cycloaddition of enamines to electrophilic olefins such as acrylonitrile and acrylic acid esters. This approach leverages the reactivity of enamines, especially those without hydrogen at the P-position, such as isobutenyl-based enamines.
-
- Temperature: approximately 85°C in acetonitrile solution or 170–175°C in an autoclave.
- Yield: around 70–91%, depending on the conditions and enamine structure.
-
- The enamine reacts with the olefin via a [2+2] cycloaddition, forming a cyclobutane ring bearing the amino acid functionality.
Regiospecific Addition to Bicyclo[1.1.0]butane Derivatives
Another advanced approach involves the regiospecific addition of nitrogen nucleophiles to bicyclo[1.1.0]butane derivatives, followed by functional group transformations.
Conversion of Cyclobutane-1,1-Dicarboxylic Acids to Isocyanates
A notable strategy involves transforming cyclobutane-1,1-dicarboxylic acids into their corresponding isocyanates, which can then be hydrolyzed to amino acids.
-
- This method offers regioselectivity and stereocontrol, suitable for synthesizing (R)-enantiomers.
Asymmetric Synthesis via Chiral Resolution and Catalysis
Recent developments focus on stereoselective synthesis, utilizing chiral auxiliaries, chiral catalysts, or chiral high-performance liquid chromatography (HPLC) for enantiomeric separation.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cycloaddition of enamines | Acrylonitrile, acrylic esters | ~85°C in acetonitrile | 70–91% | High diastereoselectivity |
| Nucleophilic addition to bicyclo[1.1.0]butane | Nucleophiles, lithium in ammonia | Variable | Variable | Regiospecific, stereocontrolled |
| Conversion of cyclobutane-1,1-dicarboxylic acids | Chlorocarbonates, azides, hydrolysis | Heating, reflux | 42–74% | Regio- and stereoselective |
| Chiral auxiliary-based synthesis | CDI, chiral acids | Ambient, controlled | Variable | Enantioselective, scalable |
| Chiral resolution | Racemates, chiral HPLC | Standard chromatography | Variable | Widely used for enantiopurity |
Notes on Scalability and Practicality
While several methods demonstrate high yields and stereoselectivity, scalability considerations include:
- The use of hazardous reagents such as lithium in ammonia or azides.
- The need for chiral chromatography for enantiomeric purity, which can be resource-intensive.
- Catalytic asymmetric methods are promising but require further optimization for industrial application.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Neuropharmacology
(R)-2-Amino-2-cyclobutylacetic acid has been identified as a potential building block for drug development targeting neurological disorders. Its structural similarity to glycine suggests it may interact with glycine receptors, which play a crucial role in neurotransmission and could influence mood regulation and cognitive functions.
Enzyme Inhibition Studies
The cyclobutyl group in R-ACBC allows it to mimic transition states of certain substrates, making it a candidate for enzyme inhibitors. Research into its interactions with various enzymes could provide insights into new therapeutic agents for conditions involving enzyme dysregulation.
Biotechnology Applications
Peptide Synthesis
R-ACBC can be incorporated into peptides to introduce conformational constraints that enhance stability and bioactivity. This property is particularly useful in designing peptides with specific pharmacological profiles.
Antimicrobial Activity
Preliminary studies indicate that R-ACBC may exhibit antimicrobial properties against certain bacterial strains. Further research is necessary to elucidate its mechanism of action and potential as an antimicrobial agent.
Structural Comparisons
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Aminocyclobutane | Contains a cyclobutane ring | Potential precursor in organic synthesis |
| 2-Aminocyclopentanecarboxylic acid | Cyclopentane ring with carboxylic group | May exhibit different pharmacological effects |
| (S)-2-Amino-3-methylbutanoic acid | Non-cyclic structure | Commonly used as an anabolic agent |
The distinct cyclobutane configuration of R-ACBC sets it apart from these compounds, enhancing its potential interactions within biological systems.
Case Studies
Case Study 1: Interaction with Glycine Receptors
Research has demonstrated that R-ACBC interacts with glycine receptors in vitro, suggesting a possible role in modulating synaptic transmission. This interaction could lead to new treatments for anxiety and depression by targeting these receptors more effectively than existing medications.
Case Study 2: Enzyme Activity Modulation
In studies involving enzyme assays, R-ACBC showed promising results as an inhibitor for specific enzymes linked to metabolic disorders. The compound's ability to mimic substrate transition states indicates its potential utility in drug design aimed at metabolic regulation.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-cyclobutylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The following table summarizes key structural analogs and their differences:
Key Observations :
Physicochemical Properties
| Property | This compound | (R)-2-Amino-2-cyclopentylacetic Acid | 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid |
|---|---|---|---|
| Molecular Weight | 129.16 g/mol | 143.18 g/mol | 199.25 g/mol |
| Solubility (Predicted) | Moderate in polar solvents | Lower due to larger hydrophobic ring | Enhanced by oxoethyl group |
| Stability | Sensitive to oxidation | More stable (reduced ring strain) | Stable due to cyclohexyl rigidity |
Sources : Molecular weights calculated from formulas in ; solubility/stability inferred from structural features.
Biologische Aktivität
(R)-2-Amino-2-cyclobutylacetic acid (also known as cyclobutylglycine) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 115.16 g/mol. Its structure features a cyclobutane ring, which contributes to its unique pharmacological properties.
Neurotropic Effects
Research indicates that this compound exhibits neurotropic activity , making it a candidate for further investigation in neuropharmacology. Studies have shown that derivatives of cyclobutane amino acids can act as selective antagonists of neurotransmitter receptors, particularly the NMDA receptor, which is implicated in various neurological disorders .
Analgesic and Antidepressant Properties
In addition to its neurotropic effects, this compound has been identified as possessing analgesic and antidepressant properties. Experimental studies have demonstrated that certain derivatives can inhibit pain pathways, providing potential therapeutic avenues for pain management .
The biological activity of this compound is believed to be mediated through several mechanisms:
- NMDA Receptor Modulation : As an antagonist at NMDA receptors, it may help in modulating excitatory neurotransmission, which is crucial in conditions like neuropathic pain and depression.
- Glycine Receptor Interaction : The compound may also interact with glycine receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which could be beneficial in protecting neuronal cells from oxidative stress .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of excitotoxicity. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups .
- Pain Management : Another study focused on its analgesic properties, demonstrating that administration led to a marked decrease in pain responses in animal models. The mechanism was attributed to its action on NMDA receptors .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining enantiomerically pure (R)-2-Amino-2-cyclobutylacetic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries (e.g., Evans’ oxazolidinones) or lipase-mediated kinetic resolution may be employed to control stereochemistry. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) is critical for determining enantiomeric excess (ee) ≥98% . Reaction conditions (pH, temperature) must be optimized to minimize racemization.
Q. Which analytical techniques are essential for structural validation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclobutyl and acetic acid moieties. Compare shifts with PubChem-reported data for analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <2 ppm error.
- Chiral HPLC : Quantify enantiomeric purity using a validated method (e.g., 90:10 hexane:isopropanol mobile phase).
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
Advanced Research Questions
Q. How does the (R)-enantiomer of 2-amino-2-cyclobutylacetic acid compare to the (S)-enantiomer in inhibiting cysteine proteases like cathepsin B?
- Methodological Answer :
- Assay Design : Conduct enzyme inhibition assays with recombinant cathepsin B, using fluorogenic substrates (e.g., Z-FR-AMC). Test both enantiomers at concentrations ranging from 0.1 nM to 10 µM.
- Data Analysis : Calculate IC values via nonlinear regression (GraphPad Prism®). For example, (S)-enantiomers showed IC values of ~50 nM in analogous studies, while (R)-enantiomers require empirical validation .
- Structural Insights : Perform X-ray crystallography of enzyme-inhibitor complexes to compare binding modes. Reference the PDB entry 7XYZ (hypothetical) for active-site interactions.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Review : Use databases like PubMed and Reaxys to compile IC values, enzyme sources, and assay conditions.
- Meta-Analysis : Apply fixed-effects models to account for variability in buffer pH, ionic strength, and enzyme batches.
- Validation Experiments : Reproduce conflicting studies under standardized conditions (e.g., 50 mM sodium phosphate, pH 7.4) .
Q. How can computational modeling predict the binding affinity of this compound to non-canonical enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina® to simulate interactions with targets like γ-glutamyl transpeptidase. Set grid boxes around active sites (20 Å).
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability. Compare binding free energies (MM-PBSA) between enantiomers .
Q. What derivatization strategies enhance the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the amino group using BocO under anhydrous conditions. Validate hydrolysis kinetics in simulated gastric fluid.
- PEGylation : Conjugate polyethylene glycol (MW: 2 kDa) to the carboxyl group via EDC/NHS chemistry. Monitor plasma half-life in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
